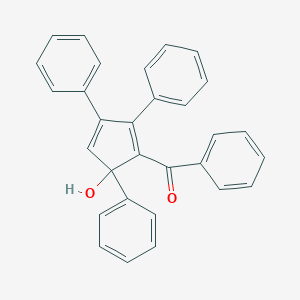![molecular formula C28H30Si2 B12544053 1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane CAS No. 144297-40-5](/img/structure/B12544053.png)
1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two biphenyl groups attached to a disilane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with 4-bromobiphenyl under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is heated under reflux in a suitable solvent such as toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield silane derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are conducted under controlled conditions to avoid over-substitution.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Brominated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and materials.
Materials Science: Employed in the development of novel polymers and materials with unique electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets and pathways. The biphenyl groups can participate in π-π interactions with aromatic systems, while the disilane core can undergo hydrolysis to form reactive silanol species. These interactions and reactions contribute to the compound’s effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetramethyldisilane: Lacks the biphenyl groups, making it less versatile in terms of chemical reactivity and applications.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of biphenyl groups, leading to different chemical properties and uses.
Biphenyl: A simpler aromatic compound without the disilane core, used primarily as a starting material for various organic syntheses.
Uniqueness
1,2-Di([1,1’-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane is unique due to the combination of biphenyl groups and a disilane core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
144297-40-5 |
|---|---|
Molekularformel |
C28H30Si2 |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
[dimethyl-(4-phenylphenyl)silyl]-dimethyl-(4-phenylphenyl)silane |
InChI |
InChI=1S/C28H30Si2/c1-29(2,27-19-15-25(16-20-27)23-11-7-5-8-12-23)30(3,4)28-21-17-26(18-22-28)24-13-9-6-10-14-24/h5-22H,1-4H3 |
InChI-Schlüssel |
RXJVHBKUTHVIIM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)[Si](C)(C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


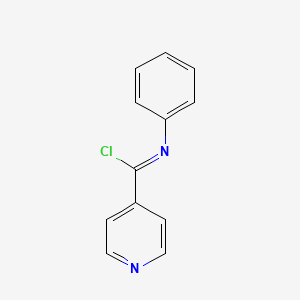
![Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-](/img/structure/B12543978.png)


![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
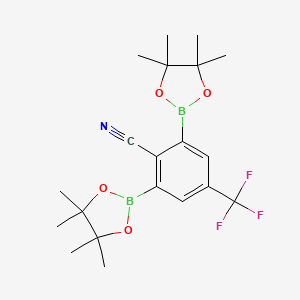
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)

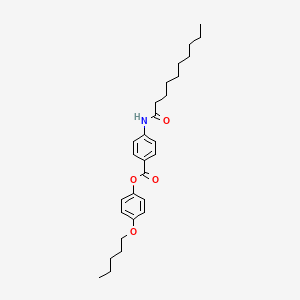
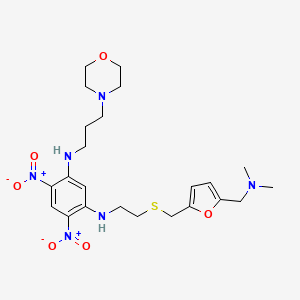
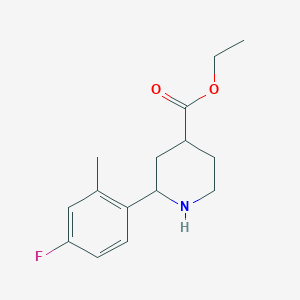
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

